molecular formula C23H21ClN2O5 B243994 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide

2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide

Cat. No. B243994
M. Wt: 440.9 g/mol
InChI Key: BITIVOJBBLYXSZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials for the treatment of various types of cancer. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide involves the inhibition of NAE activity, which is required for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is essential for the regulation of protein degradation, cell cycle progression, and DNA repair. Inhibition of NAE activity by 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been shown to have several biochemical and physiological effects on cancer cells. Inhibition of NAE activity by 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis in cancer cells. This compound also induces DNA damage and activates the DNA damage response pathway, leading to cell death in cancer cells. Additionally, 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been shown to inhibit angiogenesis, which is important for the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has several advantages for lab experiments, including its specificity for NAE inhibition and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound also has limitations, including its potential toxicity and off-target effects. Additionally, the use of 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide in lab experiments requires careful consideration of the appropriate concentration and treatment duration to achieve the desired effects without causing cell death or other adverse effects.

Future Directions

There are several future directions for research on 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide, including its potential applications in combination therapy with other cancer treatments, the identification of biomarkers for patient selection, and the development of more potent and selective NAE inhibitors. Additionally, further studies are needed to investigate the long-term effects of 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide on normal cells and tissues, as well as its potential for the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 2-amino-4-methoxyphenol to form 2-chloro-N-(2-methoxy-4-hydroxyphenyl)benzamide. This intermediate is then reacted with 4-methoxyphenoxyacetic acid to form 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide. The final product is obtained after purification and characterization.

Scientific Research Applications

2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of cell cycle progression, DNA repair, and apoptosis. Inhibition of NAE activity by 2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis in cancer cells.

properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

2-chloro-N-[2-methoxy-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C23H21ClN2O5/c1-29-16-8-10-17(11-9-16)31-14-22(27)25-15-7-12-20(21(13-15)30-2)26-23(28)18-5-3-4-6-19(18)24/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

BITIVOJBBLYXSZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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